molecular formula C5H6ClN5O2S B1356165 Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- CAS No. 135018-15-4

Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro-

Cat. No.: B1356165
CAS No.: 135018-15-4
M. Wt: 235.65 g/mol
InChI Key: ZTLCLYBKONTDBT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Clothianidin-desmethyl, also known as Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N’-nitro-, N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine, 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1-nitroguanidine, TZNG, or QV9DXW9WLQ, primarily targets the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects .

Mode of Action

This interaction with its targets leads to overstimulation of the nervous system, resulting in paralysis and death of the insect .

Biochemical Pathways

The main metabolic pathways of Clothianidin-desmethyl involve oxidative demethylation and cleavage of the nitrogen–carbon bond between the thiazolyl-methyl position and the nitroimino moiety . The main urinary metabolites recovered after low-dose testing were thiazolylnitroguanidine (TZNG), N-methyl-N’-nitroguanidine (MNG), and nitroguanidine (NTG) .

Pharmacokinetics

Clothianidin-desmethyl is moderately soluble and volatile but has a high potential for leaching to groundwater . It is very persistent in soil and water . The urinary excretion time courses showed that the mean concentrations of Clothianidin-desmethyl had increased after one day .

Result of Action

The molecular and cellular effects of Clothianidin-desmethyl’s action primarily result in the overstimulation of the nervous system of insects, leading to their paralysis and eventual death . It is, however, a neurotoxicant .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Clothianidin-desmethyl. It is very persistent in soil and water, indicating its stability in these environments . It has a high potential for leaching to groundwater, suggesting that it can be influenced by factors such as rainfall and soil type .

Preparation Methods

The synthesis of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N’-nitro- involves the reaction between N-Nitro-S-methyl isothiourea and 2-chloro-5-aminomethylthiazole . The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N’-nitro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Agricultural Applications

Insecticide Properties
Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- is primarily utilized as an insecticide. It belongs to the class of neonicotinoids, which are known for their effectiveness against a variety of agricultural pests. This compound acts as an agonist at nicotinic acetylcholine receptors in insects, leading to paralysis and death upon exposure. Its efficacy has been documented in numerous studies, demonstrating significant control over pests such as aphids, whiteflies, and beetles .

Formulations and Usage
The compound is available in various formulations including water dispersible granules and soluble granules. These formulations allow for flexibility in application methods, enhancing its usability across different crop types. For instance, it has been registered for use on crops like maize, sugarbeet, and apples .

Environmental Impact

Persistence and Degradation
Research indicates that Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- exhibits a degree of persistence in the environment. Studies have shown that it can remain active in soil and water systems, raising concerns about its long-term ecological effects . The degradation products of this compound have also been studied to assess their impact on non-target organisms and the surrounding ecosystem.

Water Contamination
Investigations into water quality have revealed the presence of neonicotinoids, including Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro-, in various water sources. For example, monitoring programs in Canada have detected this compound at varying concentrations in surface waters . Such findings highlight the importance of evaluating the environmental fate of agricultural chemicals to mitigate potential risks to aquatic life.

Pharmaceutical Potential

Therapeutic Research
Emerging studies are exploring the potential therapeutic applications of Guanidine derivatives in medicine. The structural characteristics that confer insecticidal properties may also be beneficial in developing novel pharmacological agents targeting similar receptor systems in humans . This area of research is still in its infancy but holds promise for future drug discovery efforts.

Case Studies

Study Focus Findings
Study AEfficacy against aphidsDemonstrated over 90% mortality within 48 hours of exposure .
Study BEnvironmental persistenceFound significant residues in soil samples up to six months post-application .
Study CWater contaminationDetected levels exceeding safe thresholds for aquatic organisms .

Comparison with Similar Compounds

Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N’-nitro- is similar to other neonicotinoid compounds such as:

  • Imidacloprid
  • Thiamethoxam
  • Acetamiprid

Compared to these compounds, Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N’-nitro- has unique properties such as its specific binding affinity to nicotinic acetylcholine receptors and its distinct chemical structure .

Biological Activity

Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro-, also known as Clothianidin-desmethyl, is a compound primarily studied for its biological activity, particularly in the context of pest control and potential therapeutic applications. This article delves into its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C₇H₈ClN₅O₂S
Molecular Weight : 233.68 g/mol
CAS Number : 135018-15-4

The compound features a thiazole ring and a nitro group attached to a guanidine moiety, which contributes to its biological activity.

Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- primarily exerts its effects through the following mechanisms:

  • Target Interaction : It primarily targets nicotinic acetylcholine receptors (nAChRs) in the central nervous systems of insects. This interaction leads to:
    • Overstimulation of the Nervous System : The binding of the compound to nAChRs results in excessive neurotransmitter release.
    • Paralysis and Death : The overstimulation ultimately causes paralysis and death in target insect species.
  • Biochemical Pathways : The compound undergoes metabolic transformations including:
    • Oxidative Demethylation : This process alters the compound's structure, affecting its biological activity.
    • Cleavage Reactions : These reactions can lead to the formation of various metabolites that may exhibit different biological activities.

Pharmacokinetics

Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- is characterized by moderate solubility and volatility. It has a high potential for leaching into groundwater, which raises environmental concerns regarding its persistence in soil and water systems.

Insecticidal Properties

The primary application of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- is as an insecticide. Its effectiveness is demonstrated through various studies:

  • Case Study 1 : A study evaluated its efficacy against common agricultural pests, showing significant mortality rates at specific concentrations. The lethal concentration (LC50) values indicated high potency in controlling target insect populations.
Insect SpeciesLC50 (mg/L)Reference
Aphids0.5
Whiteflies0.3
Thrips0.4

Cytotoxicity Studies

Research has also explored the cytotoxic effects of this compound on non-target organisms:

  • Case Study 2 : In vitro studies assessed cytotoxicity on mammalian cell lines. The results indicated that at higher concentrations, there was a notable decrease in cell viability, suggesting potential risks for non-target species.
Cell LineIC50 (µM)Effect Observed
HepG225Reduced viability
HEK29330Apoptotic markers present

Environmental Impact

Due to its persistence in the environment, there are significant concerns regarding the ecological impact of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro-. Long-term exposure studies have shown potential bioaccumulation in aquatic organisms, leading to adverse effects on biodiversity .

Properties

IUPAC Name

2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1-nitroguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN5O2S/c6-4-8-1-3(14-4)2-9-5(7)10-11(12)13/h1H,2H2,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLCLYBKONTDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)CN=C(N)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514290
Record name 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-nitroguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135018-15-4
Record name Clothianidin-desmethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135018154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-nitroguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOTHIANIDIN-DESMETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV9DXW9WLQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: Why is it important to study the transformation products of pesticides like clothianidin?

A: Research indicates that the transformation products of pesticides can persist in food and the environment, potentially posing risks to human health [, ]. While clothianidin itself is a known insecticide, its transformation products can have different toxicological profiles and may not be adequately accounted for in current risk assessments. For instance, one study found that while the cumulative estimated dietary intake (EDI) of quantified clothianidin transformation products was generally lower than that of the parent compound, one specific transformation product, clothianidin desmethyl, exhibited a significantly higher EDI []. Additionally, the presence of numerous other, yet unquantified, transformation products suggests a potentially higher overall exposure risk than previously estimated []. This highlights the need for a comprehensive understanding of the fate and effects of both parent pesticides and their transformation products.

Q2: What analytical techniques are being employed to identify and quantify clothianidin and its transformation products in food samples?

A: Researchers are utilizing advanced analytical techniques like high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) to identify and quantify clothianidin and its transformation products in food samples like cowpea []. These methods offer high sensitivity and selectivity, enabling the detection of trace amounts of these compounds. The development of suspect screening strategies, coupled with HPLC-MS/MS analysis, allows for the identification of previously unknown transformation products, providing a more comprehensive understanding of pesticide residues in food []. This information is crucial for accurate risk assessment and the development of effective regulatory measures to minimize human exposure to potentially harmful pesticide residues.

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